Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 1435929-63-7 . It has a molecular weight of 300.4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H24N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Key Intermediates : Compounds similar to tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate are synthesized as key intermediates for developing pharmaceutical drugs. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate is synthesized from piperidin-4-ylmethanol as a crucial intermediate for Vandetanib, a medication used to treat thyroid cancer (Min Wang et al., 2015).
Anticancer Drug Development : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs. The synthesis approach established offers a high yield, emphasizing its role in developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).
Material Science and Chemical Engineering
Anticorrosive Behavior : The novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrates significant anticorrosive properties for carbon steel in corrosive media, highlighting its potential in protecting industrial materials (B. Praveen et al., 2021).
Organic Chemistry
Synthesis of Biologically Active Compounds : Various synthetic strategies for tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate and its analogs have been developed, aiming to produce biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib, highlighting its importance in pharmaceutical applications (D. Kong et al., 2016).
Mechanism of Action
Target of Action
Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its related derivatives . It is an N-protected derivative of 4-anilinopiperidine .
Mode of Action
As an intermediate in the synthesis of fentanyl, it likely contributes to the opioid activity of the final product .
Biochemical Pathways
Given its role in the synthesis of fentanyl, it may indirectly influence opioid receptor pathways .
Result of Action
As an intermediate in the synthesis of fentanyl, it contributes to the potent opioid activity of the final product .
Action Environment
The action environment of Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate is likely the chemical reaction environment in which it is used to synthesize fentanyl . Environmental factors such as temperature, pH, and solvent choice may influence its reactivity and stability .
Properties
IUPAC Name |
tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIOHAKEHDFJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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